Beryllium diammonium tetrafluoride

Description

Properties

CAS No. |

14874-86-3 |

|---|---|

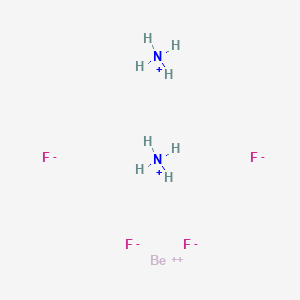

Molecular Formula |

BeF4H8N2 |

Molecular Weight |

121.083 g/mol |

IUPAC Name |

diazanium;beryllium;tetrafluoride |

InChI |

InChI=1S/Be.4FH.2H3N/h;4*1H;2*1H3/q+2;;;;;;/p-2 |

InChI Key |

BZNAXXLFJPTIDH-UHFFFAOYSA-L |

SMILES |

[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |

Canonical SMILES |

[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |

Other CAS No. |

14874-86-3 |

Synonyms |

beryllium diammonium tetrafluoride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Beryllium Diammonium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium diammonium tetrafluoride, (NH₄)₂BeF₄, also known as ammonium fluoroberyllate, is a key intermediate in the production of high-purity beryllium metal and its compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways for this inorganic compound. It details the prevalent laboratory and industrial methods, including the reaction of beryllium hydroxide with ammonium bifluoride and the hydrometallurgical processing of beryllium-containing ores. This document offers detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate reaction pathways and experimental workflows. The information is intended to serve as a practical resource for researchers and professionals engaged in materials science and inorganic chemistry.

Introduction

This compound is a white crystalline solid with orthorhombic crystal structure. Its primary significance lies in its role as a precursor in the manufacturing of beryllium fluoride (BeF₂) through thermal decomposition. Beryllium fluoride is subsequently reduced with magnesium to produce beryllium metal, a lightweight and high-strength material with applications in aerospace, defense, and nuclear industries. This guide explores the two principal methodologies for the synthesis of this compound.

Synthesis Pathways

Two primary routes for the synthesis of this compound are prevalent:

-

Pathway 1: Reaction of Beryllium Hydroxide with Ammonium Bifluoride. This is the most common and straightforward method, often employed for laboratory-scale synthesis and in industrial processes where a purified beryllium source is available.

-

Pathway 2: Processing of Beryllium-Containing Ores. This hydrometallurgical route is utilized for the extraction and conversion of beryllium from its natural mineral forms, such as beryl, bertrandite, and phenacite, into this compound.

Pathway 1: Synthesis from Beryllium Hydroxide

This method involves the direct reaction of beryllium hydroxide [Be(OH)₂] with an aqueous solution of ammonium bifluoride [(NH₄)HF₂]. The resulting salt is then crystallized from the solution.[1]

The overall chemical reaction for this pathway is as follows:

Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O

A detailed experimental procedure for this synthesis is outlined below:

-

Preparation of Reactants: Prepare an aqueous solution of ammonium bifluoride. The concentration can be varied, but a common starting point is a saturated solution.

-

Reaction: Slowly add beryllium hydroxide powder to the ammonium bifluoride solution while stirring continuously. The reaction is typically carried out at room temperature, although gentle heating can be applied to facilitate the dissolution of beryllium hydroxide.

-

Crystallization: Once the beryllium hydroxide has completely reacted, the resulting solution of this compound is concentrated by evaporation. This can be achieved using an evaporative crystallizer.[1]

-

Isolation and Drying: The formed crystals are isolated by filtration, washed with a small amount of cold deionized water, and subsequently dried.

Pathway 2: Synthesis from Beryllium-Containing Ores

This pathway involves the extraction of beryllium from its ores, such as beryl (3BeO·Al₂O₃·6SiO₂), bertrandite (4BeO·2SiO₂·H₂O), and phenacite (2BeO·SiO₂), using ammonium bifluoride as a fluorinating agent.[2]

The core of this process is the digestion of the ore with molten ammonium bifluoride at elevated temperatures. The beryllium oxide component of the ore reacts to form water-soluble this compound, while other components like silica and alumina also react to form their respective ammonium fluoro-complexes.

For beryl, the reaction can be generalized as:

3BeO·Al₂O₃·6SiO₂ + excess (NH₄)HF₂ → 3(NH₄)₂BeF₄ + 2(NH₄)₃AlF₆ + 6(NH₄)₂SiF₆ + H₂O + NH₃

A general protocol for this hydrometallurgical process is as follows:

-

Ore Preparation: The beryllium-containing ore is first crushed and ground to a fine powder to increase the surface area for reaction.

-

Fluorination/Digestion: The powdered ore is mixed with ammonium bifluoride and heated. The reaction temperature and time are critical parameters that depend on the specific ore being processed. Temperatures can range from 150°C to 400°C.

-

Leaching: The resulting solid mass is leached with water to dissolve the this compound and other soluble fluoro-complexes.

-

Purification: The leach liquor is purified to remove impurities. This is typically achieved by adjusting the pH of the solution with an ammonia solution. This causes the precipitation of metal hydroxides, such as iron and aluminum hydroxides, while the beryllium remains in solution as the stable tetrafluoroberyllate anion. Silicon can also be removed as silica.

-

Crystallization: The purified solution is then concentrated to crystallize the this compound.

-

Isolation and Drying: The crystals are filtered, washed, and dried.

Quantitative Data

The efficiency of the synthesis pathways can be evaluated based on reaction yields and product purity. The following tables summarize available quantitative data.

Table 1: Reaction Yields for this compound Synthesis

| Synthesis Pathway | Starting Material | Reported Yield (%) | Reference |

| Hydrometallurgical Processing | Beryl Ore | up to 93 | [2] |

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Crystallographic and Physical Properties of this compound

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnam |

| a (Å) | 7.573 |

| b (Å) | 10.462 |

| c (Å) | 5.91 |

| Density (g/cm³) | 1.71 |

Data sourced from crystallographic studies.

Thermal Decomposition

This compound is thermally decomposed to produce beryllium fluoride. This is a crucial step in the production of beryllium metal. The decomposition proceeds in stages, with the final formation of BeF₂ occurring at elevated temperatures.

(NH₄)₂BeF₄(s) → 2NH₃(g) + 2HF(g) + BeF₂(s)

Safety Considerations

Beryllium and its compounds are highly toxic and are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). All experimental work involving beryllium compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, gloves, and lab coats. Strict adherence to safety protocols is mandatory to prevent inhalation or ingestion of beryllium-containing materials.

Conclusion

The synthesis of this compound is a critical process in beryllium metallurgy. The choice between the direct reaction of beryllium hydroxide and the hydrometallurgical processing of ores depends on the availability and purity of the starting materials. The beryllium hydroxide route offers a more straightforward and cleaner synthesis, while the ore processing route is essential for the primary extraction of beryllium. This guide has provided detailed insights into these synthesis pathways, including experimental protocols and available quantitative data, to aid researchers and professionals in their work with this important inorganic compound. Further research into optimizing reaction conditions to maximize yields and purity from various beryllium sources is of continued interest.

References

An In-depth Technical Guide to the Crystal Structure of Beryllium Diammonium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of beryllium diammonium tetrafluoride, (NH₄)₂BeF₄. The document details the crystallographic parameters across its different phases, outlines the experimental protocols for its synthesis and characterization, and presents visual representations of its structural relationships and experimental workflows.

Introduction

This compound, also known as ammonium fluoroberyllate, is an inorganic compound that has garnered significant interest due to its ferroelectric properties and complex phase transitions at low temperatures.[1] It belongs to the A₂BX₄ family of crystals and serves as a model system for studying structural phase transitions.[2] At room temperature, it exists in a paraelectric phase and undergoes transitions to an incommensurate phase and then to a ferroelectric phase upon cooling.[1][2] Understanding the precise crystal structure in these different phases is crucial for elucidating the mechanisms behind its physical properties. This guide synthesizes the available crystallographic data and experimental methodologies to provide a detailed resource for researchers.

Crystallographic Data

The crystal structure of this compound has been determined using single-crystal X-ray diffraction and neutron diffraction techniques.[1] The compound exhibits an orthorhombic crystal system at room temperature and undergoes phase transitions upon cooling.[3][4] The key crystallographic data for the paraelectric (room temperature), incommensurate, and ferroelectric phases are summarized in the table below.

| Parameter | Paraelectric Phase (Room Temperature) | Incommensurate Phase (~180 K) | Ferroelectric Phase (< 177 K) |

| Crystal System | Orthorhombic | Orthorhombic (modulated) | Orthorhombic |

| Space Group | Pnma (No. 62) | Pnma(α00)0ss | Pn2₁a (No. 29) |

| a (Å) | 7.5284(14)[1], 7.573[5] | ~7.5 | a is doubled |

| b (Å) | 5.8848(11)[1], 10.462[5] | ~5.9 | - |

| c (Å) | 10.436(3)[1], 5.91[5] | ~10.4 | - |

| α, β, γ (°) | 90, 90, 90[5] | 90, 90, 90 | 90, 90, 90 |

| Volume (ų) | 462.35(14)[1] | - | - |

| Z | 4[3][5] | 4 | 8 |

| Modulation Vector (q) | N/A | (1-δ)a*/2 with δ ≈ 0.04[6] | N/A |

Note: The lattice parameters for the paraelectric phase show some variation between different sources. The values from the more recent and detailed study are presented first. The ferroelectric phase exhibits a doubling of the 'a' lattice parameter.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound crystals and their subsequent analysis by single-crystal X-ray diffraction.

High-quality single crystals of (NH₄)₂BeF₄ can be grown from an aqueous solution using the temperature lowering method.[2]

Materials and Equipment:

-

Beryllium hydroxide (Be(OH)₂) or commercially available (NH₄)₂BeF₄ salt (high purity)[2][4]

-

Ammonium hydrogen fluoride ((NH₄)HF₂) or distilled water[2][4]

-

Beakers and flasks

-

Heating and stirring plate

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dish

-

Thermostat or controlled temperature bath

Procedure:

-

Solution Preparation:

-

Method A (from Beryllium Hydroxide): Dissolve beryllium hydroxide in an aqueous solution of ammonium hydrogen fluoride.[4] The reaction is: Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O.

-

Method B (from commercial salt): Dissolve high-purity (NH₄)₂BeF₄ salt in distilled water to create a saturated solution at an elevated temperature (e.g., 60 °C).[2]

-

-

Filtration: Filter the warm, saturated solution to remove any insoluble impurities.

-

Crystallization:

-

Transfer the filtered solution to a clean crystallization dish and place it in a thermostat.

-

Slowly cool the solution from the initial elevated temperature to room temperature (e.g., from 60 °C to 20 °C) over a period of several days.[2] A slow cooling rate is crucial for the growth of large, well-formed single crystals.

-

-

Crystal Harvesting: Once crystals have formed, carefully decant the mother liquor. The crystals can then be harvested, washed with a small amount of cold distilled water, and dried.

The crystal structure of (NH₄)₂BeF₄ is determined using a single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., four-circle diffractometer)

-

X-ray source (e.g., Mo Kα radiation)

-

Goniometer head

-

Microscope for crystal mounting

-

Low-temperature apparatus (for phase transition studies)

Procedure:

-

Crystal Selection and Mounting:

-

Select a suitable single crystal with well-defined faces and dimensions of approximately 0.2 x 0.1 x 0.1 mm.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal orientation.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., ω and φ scans). For studying the different phases, data collection is performed at various temperatures (e.g., room temperature for the paraelectric phase, ~180 K for the incommensurate phase, and below 177 K for the ferroelectric phase).

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain the intensities of the reflections.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.

-

-

Structure Refinement:

-

Refine the atomic coordinates, thermal parameters (anisotropic for non-hydrogen atoms), and occupancy factors using a least-squares refinement program.

-

Locate hydrogen atoms from a difference Fourier map and refine their positions.

-

The final refined structure is evaluated based on the R-factor and goodness-of-fit.

-

Visualizations

The following diagrams illustrate the experimental workflow and the phase transition relationships of this compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. sci.ldubgd.edu.ua [sci.ldubgd.edu.ua]

- 3. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 4. Ammonium tetrafluoroberyllate - American Chemical Society [acs.org]

- 5. Beryllate(2-), tetrafluoro-, diammonium | BeF4H8N2 | CID 138394557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

A Technical Guide to the Molecular and Crystal Structure of Beryllium Diammonium Tetrafluoride ((NH₄)₂BeF₄)

Abstract: This document provides a detailed examination of the molecular geometry, crystal structure, and synthesis of beryllium diammonium tetrafluoride, also known as ammonium tetrafluoroberyllate ((NH₄)₂BeF₄). The compound consists of ammonium cations ([NH₄]⁺) and a tetrafluoroberyllate anion ([BeF₄]²⁻), in which a central beryllium atom is covalently bonded to four fluorine atoms in a tetrahedral arrangement.[1] This guide consolidates crystallographic data from X-ray diffraction studies, outlines the primary synthesis protocol, and presents the structural information in a clear, accessible format for researchers and scientists.

Molecular Geometry of the Tetrafluoroberyllate Anion ([BeF₄]²⁻)

The fundamental building block of the compound, beyond the ammonium cations, is the tetrafluoroberyllate anion, [BeF₄]²⁻. This anion is notable for its structural and electronic similarity to the sulfate anion (SO₄²⁻).[2][3]

-

Coordination and Hybridization: The central beryllium atom is sp³ hybridized, forming covalent bonds with four fluorine atoms.[3]

-

Shape: This hybridization results in a stable tetrahedral molecular geometry, with the fluorine atoms positioned at the vertices of a tetrahedron around the central beryllium atom.[1][3][4]

-

Bond Lengths: The Be-F bond lengths in tetrafluoroberyllate anions typically range from 145 to 153 picometers.[3]

Caption: Tetrahedral geometry of the [BeF₄]²⁻ anion.

Crystal Structure of (NH₄)₂BeF₄

This compound is an ionic salt that forms an orthorhombic crystal lattice at room temperature.[1][5] Its structure is isomorphous with that of potassium sulfate (K₂SO₄) and ammonium sulfate ((NH₄)₂SO₄), a consequence of the similar size and shape of the [BeF₄]²⁻ and SO₄²⁻ anions.[5] The crystal is composed of distinct [NH₄]⁺ and [BeF₄]²⁻ ions held together by electrostatic forces.

Caption: Ionic relationship in the (NH₄)₂BeF₄ crystal.

Crystallographic data for (NH₄)₂BeF₄ has been determined through single-crystal X-ray diffraction studies. Variations in reported unit cell parameters may be attributed to different experimental temperatures and indexing conventions.

| Parameter | Hultgren (1934)[5] | Onodera & Shiozaki (1979)[6] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | V¹⁶ₕ-Pmcn (non-standard setting of Pnma, No. 62) | Pnam (non-standard setting of Pnma, No. 62) |

| Unit Cell (a) | 5.8 Å | 7.573 Å |

| Unit Cell (b) | 10.2 Å | 10.462 Å |

| Unit Cell (c) | 7.5 Å | 5.91 Å |

| Formula Units (Z) | 4 | 4 |

| Density (calc.) | 1.80 g/cm³ | Not reported |

| Density (obs.) | 1.71 g/mL[1] | Not reported |

Experimental Protocols

The primary industrial synthesis of this compound is achieved through an aqueous reaction.[1]

Methodology:

-

Reaction: Beryllium hydroxide (Be(OH)₂) is dissolved in an aqueous solution of ammonium hydrogen fluoride ((NH₄)HF₂). The reaction proceeds as follows: Be(OH)₂ + 2 (NH₄)HF₂ → (NH₄)₂BeF₄ + 2 H₂O

-

Concentration & Crystallization: The resulting aqueous solution is transferred to an evaporative crystallizer.

-

Formation: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of orthorhombic crystals of (NH₄)₂BeF₄.[1]

-

Purification: The salt can be further purified for applications such as the production of high-purity beryllium fluoride (BeF₂) glass.[1]

Caption: Workflow for the synthesis of (NH₄)₂BeF₄.

The definitive method for determining the atomic arrangement and crystal structure of (NH₄)₂BeF₄ is single-crystal X-ray diffraction.

Methodology Outline:

-

Crystal Growth: High-quality, well-formed single crystals of (NH₄)₂BeF₄ are grown from an aqueous solution as described in the synthesis protocol.

-

Mounting: A suitable crystal is selected and mounted on a goniometer head at the center of a diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., MoKα radiation).[7] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams. Early studies utilized rotation and oscillation photographs, while modern analyses employ four-circle automatic diffractometers.[5][7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The positions of the atoms within the unit cell are then determined and refined to achieve the best fit between the calculated and observed diffraction patterns.

Spectroscopic Characterization

Vibrational spectroscopy provides further insight into the structure of the compound by probing the internal vibrations of the constituent ions.

-

Raman and Infrared (IR) Spectroscopy: These techniques have been used to study the lattice vibrations and internal modes of the [NH₄]⁺ and [BeF₄]²⁻ ions.[8] The vibrational spectrum of the free tetrahedral NH₄⁺ ion serves as a reference, with key frequencies at approximately 3040 cm⁻¹ (ν₁), 1680 cm⁻¹ (ν₂), 3145 cm⁻¹ (ν₃), and 1400 cm⁻¹ (ν₄).[8] In the crystal, interactions between the ions can cause shifts in these frequencies and the appearance of new bands. Spectroscopic studies have also been crucial in analyzing the phase transitions that (NH₄)₂BeF₄ undergoes at low temperatures.[8][9]

References

- 1. Ammonium tetrafluoroberyllate - American Chemical Society [acs.org]

- 2. This compound | 14874-86-3 | Benchchem [benchchem.com]

- 3. Tetrafluoroberyllate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 6. Beryllate(2-), tetrafluoro-, diammonium | BeF4H8N2 | CID 138394557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. sci.ldubgd.edu.ua [sci.ldubgd.edu.ua]

An In-depth Technical Guide on the Aqueous Solubility of Beryllium Diammonium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the aqueous solubility of beryllium diammonium tetrafluoride, also known as ammonium fluoroberyllate, ((NH₄)₂BeF₄). Due to the limited availability of comprehensive, temperature-dependent solubility data in publicly accessible literature, this document presents the known quantitative data, a generalized experimental protocol for determining solubility, and a relevant process workflow visualization.

Quantitative Solubility Data

Published data on the solubility of this compound in water across a range of temperatures is scarce. However, a key data point has been reported at a standard temperature.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (g/L) |

| 25 | 323 |

Note: This data point is based on available scientific literature. Further experimental investigation is required to establish a comprehensive solubility curve as a function of temperature.

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized, robust methodology for experimentally determining the aqueous solubility of a solid inorganic salt like this compound at various temperatures. This protocol is based on standard laboratory practices for solubility determination.[1][2][3]

Objective: To determine the concentration of a saturated solution of this compound in deionized water at a series of specified temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Deionized water

-

Isothermal water bath with temperature control (e.g., ±0.1°C)

-

Borosilicate glass test tubes with stoppers

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Drying oven

-

Inert atmosphere glove box (recommended due to the toxicity of beryllium compounds)

Procedure:

-

Preparation of Supersaturated Solutions: For each desired temperature, add an excess amount of this compound to a known volume of deionized water in a sealed test tube. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the test tubes in the isothermal water bath set to the target temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure that the dissolution equilibrium is reached.

-

Phase Separation: Once equilibrated, stop the stirring and allow the undissolved solid to settle at the bottom of the test tubes. It is crucial to maintain the temperature of the solution during this phase.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent premature crystallization.

-

Gravimetric Analysis:

-

Dispense the extracted aliquot into a pre-weighed, dry weighing dish.

-

Record the exact mass of the solution.

-

Carefully evaporate the water in a drying oven at a temperature below the decomposition temperature of the salt (decomposition of (NH₄)₂BeF₄ begins at approximately 185°C).[4][5]

-

Once the water has been completely evaporated, allow the dish to cool in a desiccator and then weigh it to determine the mass of the dissolved solid.

-

-

Calculation of Solubility: The solubility can be calculated in grams per liter (g/L) or other desired units using the mass of the dissolved solid and the initial volume of the aliquot.

-

Repeat for Different Temperatures: Repeat steps 1-6 for each desired temperature to construct a solubility curve.

Safety Precautions: All beryllium compounds are highly toxic and carcinogenic. All handling of this compound should be performed in a well-ventilated fume hood or a glove box by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.

Thermal Decomposition Workflow

This compound is a key precursor in the production of high-purity beryllium fluoride (BeF₂), which is subsequently used to produce beryllium metal.[6] The thermal decomposition of (NH₄)₂BeF₄ follows a multi-step process.[4][5][7]

Caption: Thermal decomposition pathway of this compound.

This diagram illustrates the sequential decomposition of this compound upon heating, leading to the formation of beryllium fluoride and ammonium fluoride as a byproduct. The process involves several intermediate compounds, with the final, less hygroscopic form of beryllium fluoride being obtained at temperatures above 600°C.[4][5]

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 3. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. earchive.tpu.ru [earchive.tpu.ru]

- 5. researchgate.net [researchgate.net]

- 6. Ammonium tetrafluoroberyllate - American Chemical Society [acs.org]

- 7. scienceandtechnology.quora.com [scienceandtechnology.quora.com]

An In-depth Technical Guide on the Thermal Decomposition of Beryllium Diammonium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of beryllium diammonium tetrafluoride, ((NH₄)₂BeF₄). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes the decomposition pathway, presents quantitative data from analogous compounds to infer the behavior of (NH₄)₂BeF₄, outlines detailed experimental protocols for thermal analysis, and includes visualizations of the decomposition process.

Introduction

This compound is a key inorganic compound with applications in the synthesis of beryllium-containing materials. Its thermal decomposition is a critical process for the production of high-purity beryllium fluoride (BeF₂), a precursor for beryllium metal and a component in specialty glasses. Understanding the stepwise decomposition of (NH₄)₂BeF₄ is essential for controlling the purity and properties of the final product.

Decomposition Pathway

The thermal decomposition of this compound is a multi-step process involving the sequential loss of ammonium fluoride (NH₄F). The decomposition proceeds through the formation of intermediate ammonium fluoroberyllate compounds before yielding the final product, beryllium fluoride.

The generally accepted decomposition pathway is as follows:

-

Step 1: this compound ((NH₄)₂BeF₄) decomposes to form ammonium trifluoroberyllate (NH₄BeF₃) and ammonia (NH₃) and hydrogen fluoride (HF), which are the decomposition products of ammonium fluoride.

-

Step 2: Ammonium trifluoroberyllate (NH₄BeF₃) further decomposes. Based on literature for analogous compounds, it is likely to form intermediates such as NH₄Be₂F₅.

-

Step 3: The final decomposition step yields pure beryllium fluoride (BeF₂).

dot

Caption: Proposed thermal decomposition pathway of (NH₄)₂BeF₄.

Quantitative Thermal Analysis Data

Modeled Decomposition Data for (NH₄)₂BeF₄ based on Analogous Compounds

The following table summarizes the expected temperature ranges, mass losses, and enthalpy changes for the thermal decomposition of (NH₄)₂BeF₄. This data is inferred from the well-documented decomposition of (NH₄)₃AlF₆ and is intended to be a predictive guide for experimental work.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Predicted Enthalpy Change (ΔH) |

| (NH₄)₂BeF₄ → NH₄BeF₃ + NH₄F | 200 - 280 | 30.8% | Endothermic |

| 2NH₄BeF₃ → NH₄Be₂F₅ + NH₄F + NH₃ + HF (hypothesized) | 280 - 350 | 15.4% (from NH₄BeF₃) | Endothermic |

| NH₄Be₂F₅ → 2BeF₂ + NH₄F (hypothesized) | > 350 | 15.4% (from NH₄Be₂F₅) | Endothermic |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature-dependent mass loss of (NH₄)₂BeF₄.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of finely ground (NH₄)₂BeF₄ is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A controlled, linear heating rate (e.g., 5, 10, or 20 °C/min) is applied. Slower heating rates can improve the resolution of distinct decomposition steps.

-

Temperature Range: From ambient temperature to approximately 500°C, or until a constant mass is achieved, indicating the complete formation of BeF₂.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated and compared with the theoretical values for the proposed decomposition reactions.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of thermal events (phase transitions, decomposition) and to quantify the enthalpy changes associated with these events.

-

Apparatus: A calibrated DTA or DSC instrument.

-

Sample Preparation: Similar to TGA, a small, accurately weighed sample is placed in a crucible, alongside an inert reference material (typically an empty crucible).

-

Experimental Conditions: The same atmospheric and heating rate conditions as the TGA experiment should be used to allow for direct correlation of the results.

-

Data Analysis: The DTA/DSC curve shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The peak temperatures indicate the temperature at which the event occurs, and the peak area is proportional to the enthalpy change (ΔH) of the reaction.

dot

Caption: Experimental workflow for the thermal analysis of (NH₄)₂BeF₄.

Logical Relationship of Decomposition Events

The thermal decomposition of this compound is a series of dependent chemical reactions. The product of one step serves as the reactant for the subsequent step. This logical progression is crucial for understanding the overall process and for isolating specific intermediate compounds if desired.

dot

Caption: Logical progression of the thermal decomposition of (NH₄)₂BeF₄.

Conclusion

The thermal decomposition of this compound is a predictable, multi-step process that is essential for the production of high-purity beryllium fluoride. While direct quantitative data for (NH₄)₂BeF₄ is sparse, analysis of analogous ammonium fluorometallates provides a robust model for its decomposition behavior. The experimental protocols outlined in this guide provide a clear framework for researchers to conduct their own detailed thermal analysis. A thorough understanding of this decomposition process is paramount for the controlled synthesis of beryllium-containing materials for a variety of advanced applications.

Disclaimer: Beryllium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated laboratory setting by trained personnel.

A Historical and Technical Guide to Tetrafluoroberyllate Chemistry for the Modern Researcher

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrafluoroberyllate (BeF₄²⁻) anion, a cornerstone of mechanistic enzymology and structural biology, possesses a rich and often overlooked history rooted in the early advancements of inorganic fluorine chemistry. Initially explored within the broader context of beryllium fluoride chemistry, its unique properties as a near-perfect phosphate analog have propelled it to the forefront of biochemical research. This technical guide provides a comprehensive overview of the historical context of tetrafluoroberyllate chemistry, presents key quantitative data, and offers detailed experimental protocols for its synthesis and application in studying biological systems. By understanding the foundational discoveries and methodologies, contemporary researchers can more effectively leverage this powerful tool in their scientific pursuits, particularly in the realm of drug development where understanding enzyme-substrate interactions is paramount.

A Brief History of Beryllium and Fluorine Chemistry

The story of tetrafluoroberyllate begins with the independent discoveries of its constituent elements. Beryllium was first identified as an oxide in 1798 by the French chemist Nicolas-Louis Vauquelin, who found it in the minerals beryl and emerald.[1][2] The elemental metal was later isolated in 1828 by Friedrich Wöhler and Antoine Bussy.[1][2] Fluorine, on the other hand, was first described by André-Marie Ampère in 1810 and later isolated by Henri Moissan in 1886.[3]

The synthesis of beryllium fluoride (BeF₂) was a critical step towards the generation of tetrafluoroberyllate salts. Early methods for producing beryllium metal involved the reduction of beryllium fluoride with magnesium, highlighting the industrial importance of BeF₂ from early on.[2] A common industrial process involved the reaction of beryllium hydroxide with ammonium bifluoride to produce ammonium tetrafluoroberyllate ((NH₄)₂BeF₄), which was then thermally decomposed to yield beryllium fluoride.[4] This process also laid the groundwork for the synthesis and isolation of various tetrafluoroberyllate salts.

Historically, the analysis of beryllium often relied on gravimetric methods, such as the precipitation of the highly insoluble barium tetrafluoroberyllate, to determine beryllium content in a sample.[5]

Tetrafluoroberyllate as a Phosphate Analog: A Pivotal Discovery

A significant turning point in the application of tetrafluoroberyllate chemistry came with the recognition of the [BeF₄]²⁻ anion as a structural and electronic analog of the phosphate ion (PO₄³⁻).[5] This similarity is not coincidental; both ions are tetrahedral, carry a similar charge, and have comparable sizes. This mimicry allows tetrafluoroberyllate to bind to the active sites of many enzymes that interact with phosphate, acting as a potent inhibitor and a valuable tool for studying enzyme mechanisms.[5]

Specifically, in the presence of adenosine diphosphate (ADP), the planar trifluoroberyllate (BeF₃⁻) moiety can act as an analog of the γ-phosphate of adenosine triphosphate (ATP). This has been instrumental in "trapping" enzymes in a state that mimics the transition state of ATP hydrolysis, providing invaluable insights for structural biology and drug design.[4][6]

Quantitative Data: A Structural Comparison of Tetrafluoroberyllate and Phosphate

The efficacy of tetrafluoroberyllate as a phosphate analog is rooted in their striking structural similarities. The following table summarizes key quantitative data for these two anions.

| Property | Tetrafluoroberyllate (BeF₄²⁻) | Phosphate (PO₄³⁻) |

| Shape | Tetrahedral | Tetrahedral |

| Central Atom | Beryllium (Be) | Phosphorus (P) |

| Bond Length | Be-F: ~145 - 153 pm | P-O: ~153 pm[1] |

| Bond Angle | F-Be-F: ~109.5° | O-P-O: ~109.5° (with slight distortions)[2] |

| Charge | -2 | -3 |

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a common tetrafluoroberyllate salt and for the preparation of a protein-inhibitor complex for structural studies.

Laboratory Synthesis of Potassium Tetrafluoroberyllate (K₂BeF₄)

This protocol describes a laboratory-scale synthesis of potassium tetrafluoroberyllate from beryllium hydroxide and potassium bifluoride.

Materials:

-

Beryllium hydroxide (Be(OH)₂)

-

Potassium bifluoride (KHF₂)

-

Hydrofluoric acid (HF), 48% aqueous solution (optional, for pH adjustment)

-

Distilled water

-

Ethanol

-

Plastic beakers and stirring rods (polypropylene or Teflon)

-

Heating plate

-

Buchner funnel and filter paper

-

pH indicator strips

Procedure:

-

Safety First: Beryllium compounds are highly toxic and carcinogenic. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

-

Reaction Setup: In a plastic beaker, prepare a slurry of beryllium hydroxide in a minimal amount of distilled water.

-

Addition of Potassium Bifluoride: Slowly add a stoichiometric amount of potassium bifluoride to the beryllium hydroxide slurry while stirring continuously with a plastic stirring rod. The reaction is as follows: Be(OH)₂ + 2KHF₂ → K₂BeF₄ + 2H₂O

-

Heating and Dissolution: Gently heat the mixture on a heating plate to approximately 60-70°C to promote the reaction and dissolution of the solids. Stir occasionally until a clear solution is obtained.

-

pH Adjustment (Optional): If the dissolution is incomplete, a few drops of dilute hydrofluoric acid can be added to facilitate the reaction. Ensure the final pH is near neutral.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of potassium tetrafluoroberyllate.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the crystals in a desiccator or in a vacuum oven at a low temperature (e.g., 50-60°C).

Preparation of an ATPase-ADP-BeFₓ Complex for X-ray Crystallography

This protocol outlines a general method for forming a stable complex between an ATPase, ADP, and beryllium fluoride, suitable for crystallization trials.

Materials:

-

Purified ATPase enzyme at a suitable concentration for crystallization (typically 5-15 mg/mL)

-

Adenosine diphosphate (ADP) stock solution

-

Beryllium fluoride (BeF₂) or Sodium Fluoride (NaF) and Beryllium Chloride (BeCl₂) stock solutions

-

Magnesium chloride (MgCl₂) stock solution

-

Crystallization buffer specific to the target protein

-

Crystallization screens and plates

Procedure:

-

Protein Preparation: Start with a highly pure and concentrated sample of the target ATPase in a buffer that is compatible with its stability and activity.

-

Nucleotide and Ion Preparation: Prepare fresh stock solutions of ADP, MgCl₂, NaF, and BeCl₂.

-

Complex Formation: a. In a microcentrifuge tube, combine the ATPase solution with a molar excess of ADP and MgCl₂ (typically a 5-10 fold molar excess). Incubate on ice for 30 minutes to allow for nucleotide binding. b. To induce the formation of the inhibitory complex, add NaF and BeCl₂ to the protein-ADP mixture. A typical final concentration is 5-10 mM NaF and 1-2 mM BeCl₂. The BeFₓ species will form in situ. c. Incubate the mixture on ice for at least one hour, or overnight at 4°C, to allow for the formation of the stable ATPase-ADP-BeFₓ complex.

-

Crystallization Screening: Use the prepared complex directly for crystallization screening. Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and temperature to obtain diffraction-quality crystals.

Visualizing Key Concepts in Tetrafluoroberyllate Chemistry

Diagrams generated using Graphviz provide a clear visual representation of important relationships and workflows in tetrafluoroberyllate chemistry.

Caption: Structural analogy between phosphate and tetrafluoroberyllate ions.

Caption: Experimental workflows for synthesis and protein complex formation.

Conclusion

The journey of tetrafluoroberyllate from a subject of early inorganic synthesis to an indispensable tool in modern biochemistry underscores the importance of fundamental chemical research. For researchers in drug development and related fields, a thorough understanding of its historical context, chemical properties, and practical applications is crucial. The ability of tetrafluoroberyllate to act as a stable phosphate analog provides a unique window into the mechanisms of phosphoryl transfer enzymes, which are critical targets for a wide range of therapeutics. By utilizing the protocols and data presented in this guide, scientists can continue to unlock the secrets of these vital biological processes, paving the way for the next generation of innovative medicines.

References

- 1. Inhibition of P-glycoprotein ATPase activity by beryllium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrafluoroberyllate - Wikipedia [en.wikipedia.org]

- 4. The crystal structure of uncomplexed actin in the ADP state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CharChem. Potassium tetrafluoroberyllate [charchem.org]

- 6. [PDF] The Crystal Structure of Uncomplexed Actin in the ADP State | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Beryllium Diammonium Tetrafluoride (CAS 14874-86-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Beryllium Diammonium Tetrafluoride, also known as Ammonium Fluoroberyllate, with a focus on its chemical and physical properties, experimental protocols, applications, and safety information.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is recognized for its role as a key intermediate in the production of beryllium metal and its compounds.[2] The tetrafluoroberyllate anion ([BeF₄]²⁻) is structurally significant in inorganic chemistry as it often serves as a structural mimic of the sulfate anion (SO₄²⁻).[3][4]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Registry Number | 14874-86-3 | [2][3] |

| Molecular Formula | (NH₄)₂BeF₄ or H₈BeF₄N₂ | [2][3] |

| Molecular Weight | 121.08 g/mol | [2][5] |

| Appearance | White crystalline solid | [1][2] |

| Density | 1.71 g/mL | [2] |

| Melting Point | 280 °C (decomposes) | [2] |

| Water Solubility | 323 g/L | [2] |

| Hygroscopicity | Highly hygroscopic | [1] |

Crystal Structure

The crystal structure of this compound is orthorhombic.[2][6] It is isomorphous with potassium sulfate (K₂SO₄), indicating that the tetrafluoroberyllate (BeF₄²⁻) group has a similar size and shape to the sulfate (SO₄²⁻) group.[6]

Table 2: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [2][6] |

| Space Group | Pnam (No. 62) | [7] |

| Lattice Constants | a = 7.573 Å, b = 10.462 Å, c = 5.91 Å | [7] |

| Unit Cell Volume (Z) | 4 | [7] |

Experimental Protocols

A common method for synthesizing this compound involves the reaction of beryllium hydroxide with an aqueous solution of ammonium hydrogen fluoride.[2]

Methodology:

-

Beryllium hydroxide (Be(OH)₂) is dissolved in an aqueous solution of ammonium hydrogen fluoride ((NH₄)HF₂).[2]

-

The resulting aqueous solution is concentrated in an evaporative crystallizer.[2]

-

Upon concentration, crystals of diammonium tetrafluoroberyllate salt are formed and can be separated.[2]

Another patented method involves the hydrometallurgical processing of beryllium-containing raw materials.[8]

Methodology for Ore Processing:

-

Beryllium-containing raw material is subjected to mechanical activation in an aqueous phase in planetary centrifugal mills.[8]

-

The thickened, activated product undergoes autoclave leaching at 130-180°C with an aqueous solution of ammonium bifluoride.[8]

-

The process is maintained at a pH of 7.5-9.0 for 2-5 hours to produce ammonium fluoroberyllate.[8]

This compound is a precursor to beryllium fluoride (BeF₂) through thermal decomposition.[2][4]

Methodology:

-

This compound is heated to high temperatures.[2]

-

The salt decomposes, losing ammonium fluoride (NH₄F) vapor.[4]

-

The decomposition occurs progressively, forming intermediates such as NH₄BeF₃ and NH₄Be₂F₅ before yielding the final product, BeF₂.[4]

-

To produce BeF₂ glass, the salt is heated to approximately 1000 °C.[2] A study on the thermal dissociation mechanism indicates that a hygroscopic form of BeF₂ forms above 380 °C, while a less hygroscopic form is produced at 600 °C.[9]

Core Applications

The primary application of this compound is as an intermediate in metallurgy and materials science.

-

Production of Beryllium Metal: It is a crucial precursor for producing high-purity beryllium metal. The process involves thermally decomposing it to beryllium fluoride (BeF₂), which is then reduced with magnesium at 1300 °C to yield beryllium metal.[2]

-

Beryllium Fluoride Glass: The compound is used to produce beryllium fluoride (BeF₂) glass by heating it to high temperatures.[2]

-

Nuclear Industry: The resulting BeF₂ has applications in the nuclear energy industry.[2]

-

Advanced Materials: Beryllium metal derived from this compound was used in the manufacturing of the mirrors for the James Webb Space Telescope.[2]

Toxicity and Safety Information

Like all beryllium-containing compounds, this compound is extremely toxic.[2] It is poisonous by ingestion and inhalation.[1][10]

Table 3: Toxicological Data

| Route | Species | Value | Source(s) |

| Oral LD₅₀ | Rat | 100 mg/kg | [10] |

| Inhalation LC₅₀ | Rat | 213 mg/m³ | [10] |

Health Hazards:

-

Acute Effects: It is a strong irritant to the eyes, skin, and respiratory tract.[1][11] Inhalation can cause chemical pneumonitis, with symptoms that may be delayed.[1][12]

-

Chronic Effects: Repeated or prolonged exposure can lead to beryllium sensitization and chronic beryllium disease (CBD), a serious granulomatous lung disease.[1][12][13] It is also classified as a human carcinogen, known to cause lung cancer.[11][14]

-

Skin: It may cause skin sensitization and allergic reactions.[1][12]

Handling and Safety:

-

Work should be conducted in a closed system to prevent dust dispersion.[12]

-

Appropriate personal protective equipment (PPE), including protective gloves, clothing, and respiratory protection, is mandatory.[12][14]

-

Contaminated work clothing should not be taken home.[14]

-

Due to its high toxicity, all contact should be avoided, and medical consultation is advised in case of any exposure.[12]

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Production pathway from the starting salt to Beryllium metal.

Caption: Stepwise thermal decomposition pathway of the title compound.

References

- 1. Ammonium beryllium fluoride - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Ammonium tetrafluoroberyllate - American Chemical Society [acs.org]

- 3. This compound | 14874-86-3 | Benchchem [benchchem.com]

- 4. Tetrafluoroberyllate - Wikipedia [en.wikipedia.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. Beryllate(2-), tetrafluoro-, diammonium | BeF4H8N2 | CID 138394557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. RU2310605C1 - Method of production of the ammonium fluoroberyllate - Google Patents [patents.google.com]

- 9. earchive.tpu.ru [earchive.tpu.ru]

- 10. CAS No.14874-86-3,this compound Suppliers [lookchem.com]

- 11. nj.gov [nj.gov]

- 12. ICSC 1355 - BERYLLIUM FLUORIDE [chemicalsafety.ilo.org]

- 13. ser.nl [ser.nl]

- 14. dla.mil [dla.mil]

Methodological & Application

Application Notes and Protocols for the Synthesis of Beryllium Fluoride

Topic: Synthesis of Beryllium Fluoride from Beryllium Diammonium Tetrafluoride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of beryllium fluoride (BeF₂) via the thermal decomposition of this compound ((NH₄)₂BeF₄). It includes information on the properties of the precursor and product, a step-by-step synthesis protocol, safety precautions, and key applications in research, particularly in protein crystallography.

Introduction

Beryllium fluoride is a key inorganic compound with significant applications ranging from the production of beryllium metal to its use in nuclear reactors and as a phosphate mimic in biochemical studies.[1][2][3][4] The synthesis of high-purity beryllium fluoride is crucial for these applications. A common and effective method for its preparation is the thermal decomposition of this compound.[3][5][6] This process involves heating the precursor salt, which decomposes to yield beryllium fluoride and volatile ammonium fluoride.[5]

Materials and Properties

A summary of the key physical and chemical properties of the reactant and the final product is provided in the table below.

| Property | This compound ((NH₄)₂BeF₄) | Beryllium Fluoride (BeF₂) |

| IUPAC Name | Diammonium tetrafluoroberyllate | Beryllium difluoride |

| CAS Number | 14874-86-3 | 7787-49-7 |

| Molecular Formula | BeF₄H₈N₂ | BeF₂ |

| Molecular Weight | 121.08 g/mol [7][8] | 47.01 g/mol [2] |

| Appearance | White crystalline solid[9] | White solid, can be a glass-hard solid[4][10] |

| Melting Point | Decomposes at ~280 °C[9] | 552 °C[1] (some sources state 545°C[4] or 800°C[10]) |

| Boiling Point | Not applicable | 1169 °C[4] |

| Density | 1.71 g/mL[9] | 1.986 g/cm³[11] |

| Solubility in Water | Soluble | Highly soluble[1][4] |

Experimental Protocols

Synthesis of this compound (Precursor)

High-purity this compound is the starting material for the synthesis of beryllium fluoride. It is typically prepared by the reaction of beryllium hydroxide with an ammonium bifluoride solution.[3][6][9]

Materials:

-

Beryllium hydroxide (Be(OH)₂)

-

Ammonium bifluoride (NH₄HF₂) solution

-

Deionized water

-

Reaction vessel (e.g., rubber-lined tank)[6]

-

Crystallizer

Procedure:

-

In a suitable reaction vessel, dissolve beryllium hydroxide in an ammonium bifluoride solution with agitation.

-

Chemically remove any contaminants from the resulting ammonium beryllium fluoride solution.

-

Transfer the purified solution to a crystallizer.

-

Obtain ammonium beryllium fluoride crystals through evaporation and crystallization.[6]

-

Separate and dry the crystals.

Synthesis of Beryllium Fluoride via Thermal Decomposition

The thermal decomposition of this compound yields beryllium fluoride and ammonium fluoride. The reaction is: (NH₄)₂BeF₄(s) → BeF₂(s) + 2NH₄F(g)[5]

Materials:

-

High-purity this compound ((NH₄)₂BeF₄)

-

High-temperature furnace

-

Crucible (e.g., graphite or platinum)

-

Inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxide formation.

-

Off-gas scrubbing system to handle toxic ammonium fluoride fumes.

Procedure:

-

Place the dried this compound crystals in a suitable crucible.

-

Position the crucible in a high-temperature furnace equipped with an inert gas inlet and an outlet connected to a scrubbing system.

-

Purge the furnace with an inert gas to remove air.

-

Heat the furnace according to one of the following temperature profiles:

-

Method A (Stepwise Decomposition): This method involves a gradual increase in temperature to isolate intermediate products if desired, and to produce a less hygroscopic final product.[12][13]

-

Method B (Direct High-Temperature Decomposition): This method is for direct conversion to beryllium fluoride.

-

-

After the reaction is complete, cool the furnace to room temperature under an inert atmosphere.

-

The resulting product is solid beryllium fluoride.

Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the logical flow of the synthesis process and the thermal decomposition pathway.

Caption: Overall experimental workflow for the synthesis of beryllium fluoride.

Caption: Stepwise thermal decomposition pathway of (NH₄)₂BeF₄.[13]

Applications in Research and Drug Development

Beryllium fluoride is a valuable tool for researchers, particularly in structural biology and biochemistry.

-

Phosphate Mimic: The tetrafluoroberyllate ion ([BeF₄]²⁻) is a close structural and electronic mimic of the phosphate ion (PO₄³⁻). This property allows beryllium fluoride, in conjunction with adenosine diphosphate (ADP), to bind to ATP sites in proteins.[1][2]

-

Enzyme Inhibition: The ADP-BeFₓ complex acts as a stable, non-hydrolyzable ATP analog, effectively inhibiting the action of ATP-dependent enzymes.[1][2]

-

Protein Crystallography: By trapping enzymes in their ATP-bound conformational state, beryllium fluoride facilitates the crystallization of these proteins, enabling detailed structural studies through X-ray crystallography.[1][2]

Safety Precautions

WARNING: All beryllium compounds are highly toxic and are classified as human carcinogens. Extreme caution must be exercised when handling these materials.

-

Handling: All manipulations involving beryllium compounds should be performed in a designated fume hood or glove box to prevent inhalation of dust or fumes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and compatible gloves. Respiratory protection may be required for handling powders.

-

Toxicity: Beryllium fluoride is very soluble in water and can be readily absorbed by the body.[1] It is known to inhibit ATP uptake. The LD₅₀ in mice is approximately 100 mg/kg by ingestion and 1.8 mg/kg by intravenous injection.[1]

-

Waste Disposal: Dispose of all beryllium-containing waste in accordance with institutional and governmental regulations for hazardous materials.

Data Summary

The following table summarizes the key reaction parameters for the synthesis of beryllium fluoride.

| Parameter | Value |

| Reaction Type | Thermal Decomposition |

| Precursor | This compound ((NH₄)₂BeF₄) |

| Products | Beryllium Fluoride (BeF₂), Ammonium Fluoride (NH₄F) |

| Decomposition Temp. | 280-950 °C (final product formation)[3][5][13] |

| Optimal Temp. (Purity) | 600 °C for a less hygroscopic product[12][13] |

| Purity of BeF₂ | ≥99% can be achieved with high-purity precursor[2] |

| Key Applications | Precursor for Beryllium metal, Protein Crystallography, Nuclear Reactors[1][3][4] |

References

- 1. Beryllium_fluoride [bionity.com]

- 2. scbt.com [scbt.com]

- 3. Beryllium Fluoride | BeF2 | CID 24589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanorh.com [nanorh.com]

- 5. scienceandtechnology.quora.com [scienceandtechnology.quora.com]

- 6. US3205035A - Process for producing high purity beryllium fluoride - Google Patents [patents.google.com]

- 7. Beryllate(2-), tetrafluoro-, diammonium | BeF4H8N2 | CID 138394557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beryllate(2-), tetrafluoro-, ammonium (1:2), (T-4)- | BeF4H8N2 | CID 167184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ammonium tetrafluoroberyllate - American Chemical Society [acs.org]

- 10. US2804372A - Production of beryllium fluoride - Google Patents [patents.google.com]

- 11. greenearthchem.com [greenearthchem.com]

- 12. earchive.tpu.ru [earchive.tpu.ru]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Beryllium Metal Production via Beryllium Diammonium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of beryllium diammonium tetrafluoride, also known as ammonium fluoroberyllate ((NH₄)₂BeF₄), as a key intermediate in the production of high-purity beryllium metal. The protocols described herein are based on established chemical processes and provide a foundation for laboratory-scale synthesis and process understanding.

Introduction

Beryllium (Be) is a lightweight alkaline earth metal with a unique combination of properties, including high stiffness, thermal conductivity, and a high melting point, making it a critical material in aerospace, defense, and nuclear applications. The most common industrial method for producing beryllium metal involves the chemical processing of beryllium-containing ores, such as beryl or bertrandite, to form a beryllium hydroxide intermediate. This hydroxide is then converted into beryllium fluoride (BeF₂), which is subsequently reduced to metallic beryllium.

This compound, (NH₄)₂BeF₄, serves as a crucial, purifiable intermediate in this process. Its formation and subsequent thermal decomposition offer a reliable pathway to produce the high-purity beryllium fluoride required for the final reduction step.

Overall Process Workflow

The production of beryllium metal from beryllium hydroxide involves a three-stage chemical conversion process. First, beryllium hydroxide is reacted with an ammonium bifluoride solution to synthesize this compound. Second, this intermediate salt is thermally decomposed to yield anhydrous beryllium fluoride. Finally, the beryllium fluoride is reduced with magnesium in a high-temperature reaction to produce beryllium metal pebbles.

Application of Ammonium Tetrafluoroberyllate ((NH4)2BeF4) in Molten Salt Reactors: A Precursor for FLiBe Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium tetrafluoroberyllate ((NH4)2BeF4) serves as a crucial precursor in the synthesis of beryllium fluoride (BeF2), a key component of the molten salt coolant and fuel solvent FLiBe (a eutectic mixture of lithium fluoride and beryllium fluoride). FLiBe is a primary candidate for use in Molten Salt Reactors (MSRs) due to its favorable neutronic and thermal-hydraulic properties. This document provides detailed application notes and experimental protocols for the use of (NH4)2BeF4 in the synthesis of high-purity FLiBe for MSR research and development.

The application of (NH4)2BeF4 in this context is centered on its thermal decomposition to produce BeF2. A notable advancement in this field is the development of a one-step synthesis method where (NH4)2BeF4 is reacted directly with lithium fluoride (LiF) to produce lithium tetrafluoroberyllate (Li2BeF4), a stable form of FLiBe. This method is advantageous as it is more economical for laboratory-scale production and generates hydrogen fluoride (HF) in situ, which aids in the purification of the final molten salt product by reducing oxide impurities.[1][2]

Data Presentation

Table 1: Properties of Ammonium Tetrafluoroberyllate ((NH4)2BeF4)

| Property | Value | Reference |

| CAS Registry Number | 14874-86-3 | [3][4][5] |

| Molar Mass | 121.08 g/mol | [3] |

| Appearance | White crystals | [3] |

| Density | 1.71 g/mL | [3] |

| Melting Point | 280 °C (decomposes) | [3] |

| Water Solubility | 323 g/L | [3] |

| Crystal System | Orthorhombic | [2][6] |

Table 2: Properties of FLiBe (2LiF-BeF2) Molten Salt

| Property | Value | Reference |

| Molar Composition | 66.7 mol% LiF, 33.3 mol% BeF2 | [1] |

| Melting Point | 459 °C | [7] |

| Boiling Point | 1430 °C | [7] |

| Density (at 600 °C) | 1.94 g/cm³ | [7] |

| Volumetric Heat Capacity | 4540 kJ/(m³·K) | [7] |

| Specific Heat Capacity | 2414.17 J/(kg·K) | [7] |

Table 3: Impurity Analysis of FLiBe Synthesized via the One-Step Method

| Impurity | Concentration (ppm) |

| Oxygen | < 500 |

| Sulfate Ions | < 80 |

| Other Metal Ions | < 10 |

Experimental Protocols

Protocol 1: Purification of (NH4)2BeF4 by Recrystallization

Objective: To remove sulfate ions and other impurities from commercial (NH4)2BeF4 to a level suitable for high-purity FLiBe synthesis.

Materials:

-

Commercial grade (NH4)2BeF4

-

Ethanol

-

Deionized water

-

Beakers

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare an ethanol-water mixed solvent. The lower solubility of (NH4)2BeF4 in this mixture compared to pure water yields stable crystals.[1]

-

Dissolve the commercial (NH4)2BeF4 in the heated ethanol-water solvent with continuous stirring until fully dissolved.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, high-purity crystals.

-

Collect the crystals by suction filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove any remaining mother liquor.

-

Dry the purified (NH4)2BeF4 crystals in a vacuum oven at 120 °C for 4 hours to remove any residual solvent and water.[1]

-

The filtrate, which contains a significant amount of dissolved (NH4)2BeF4, can be treated with 1.5 times its volume of absolute ethanol to precipitate the remaining salt for recovery and further recrystallization.[1]

Protocol 2: One-Step Synthesis of High-Purity Li2BeF4 Molten Salt

Objective: To synthesize high-purity Li2BeF4 from purified (NH4)2BeF4 and LiF.

Materials:

-

Purified (NH4)2BeF4 (from Protocol 1)

-

High-purity LiF (99.9%)

-

Graphite crucible

-

Vacuum induction furnace or tube furnace with inert atmosphere capability

-

Glovebox with an inert atmosphere (e.g., argon)

Procedure:

-

Dry the purified (NH4)2BeF4 at 120 °C and the LiF at 400 °C in a vacuum oven for 4 hours to remove any moisture.[1]

-

Inside an inert atmosphere glovebox, weigh (NH4)2BeF4 and LiF in a molar ratio of 33.3:66.7.[1]

-

Thoroughly mix the powders and place them in a graphite crucible.

-

Transfer the crucible to the furnace.

-

Heat the mixture according to the following temperature program under a vacuum or inert gas flow:

-

Heat from room temperature to 200 °C. (NH4)2BeF4 begins to decompose at this temperature.[1]

-

Slowly ramp the temperature from 200 °C to 450 °C over 3-4 hours. A slower heating rate is crucial to minimize the oxygen content in the final product.[1] The decomposition of (NH4)2BeF4 is nearly complete at 450 °C.[1]

-

Increase the temperature to 650 °C and hold for 3 hours to ensure a complete reaction and melting of the salt.[1]

-

-

Cool the furnace down to room temperature.

-

The resulting product is high-purity, crystalline Li2BeF4.

Mandatory Visualization

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. daneshyari.com [daneshyari.com]

- 3. Ammonium tetrafluoroberyllate - American Chemical Society [acs.org]

- 4. ammonium tetrafluoroberyllate - Wikidata [wikidata.org]

- 5. Page loading... [guidechem.com]

- 6. Beryllate(2-), tetrafluoro-, diammonium | BeF4H8N2 | CID 138394557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FLiBe - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Beryllium Diammonium Tetrafluoride as a Precursor for High-Purity Beryllium Fluoride (BeF₂) Glass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium diammonium tetrafluoride, (NH₄)₂BeF₄, is a crucial precursor material for the synthesis of high-purity beryllium fluoride (BeF₂) glass. This inorganic salt, through a process of controlled thermal decomposition, yields amorphous BeF₂, a material with unique and highly desirable optical and chemical properties. The synthesis route via this compound is favored as it allows for significant purification, resulting in a final glass product with minimal impurities. This is critical for its advanced applications in optics, laser technology, and notably, in the field of structural biology and drug development.

Applications of Beryllium Fluoride (BeF₂) Glass

Beryllium fluoride glass is a specialty optical material with a range of applications stemming from its low refractive index, low optical dispersion, and excellent transmission in the ultraviolet (UV) to infrared (IR) spectrum.

2.1 Optical and Laser Applications: Due to its very low refractive index and low dispersion, BeF₂ glass is utilized in high-power laser systems to minimize non-linear optical effects. It is also a candidate for optical fibers and other specialized optical components where high transparency and a wide transmission window are required.

2.2 Applications in Structural Biology and Drug Development: A significant application for drug development professionals is the use of beryllium fluoride as a phosphate mimic in protein crystallography.[1][2] The tetrafluoroberyllate anion ([BeF₄]²⁻) can, in the presence of adenosine diphosphate (ADP), bind to the active sites of ATPases and GTPases, effectively trapping the enzyme in a state that mimics the transition state of ATP or GTP hydrolysis.[3][4][5] This allows for the crystallization and structural determination of enzyme-substrate complexes that are otherwise transient and difficult to study.[1] Understanding the three-dimensional structure of these activated enzyme states is crucial for structure-based drug design, enabling the development of highly specific inhibitors or modulators.[6]

Quantitative Data

The physical and chemical properties of both the precursor and the final BeF₂ glass are summarized in the tables below for easy comparison.

Table 1: Properties of this compound ((NH₄)₂BeF₄)

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂BeF₄ | |

| Molar Mass | 121.08 g/mol | |

| Appearance | White crystalline solid | |

| Crystal System | Orthorhombic | [7] |

| Density | 1.71 g/cm³ | [7] |

| Decomposition Temp. | Starts at ~185 °C, complete >380 °C | [8] |

Table 2: Properties of Beryllium Fluoride (BeF₂) Glass

| Property | Value | Reference |

| Chemical Formula | BeF₂ | |

| Molar Mass | 47.01 g/mol | [9] |

| Appearance | Colorless, glassy solid | [9] |

| Density | 1.986 g/cm³ | [9][10] |

| Melting Point | 554 °C | [9] |

| Boiling Point | 1169 °C | [9] |

| Refractive Index (n_d) | 1.275 | |

| Solubility | Highly soluble in water | [9][11] |

| Purity (from (NH₄)₂BeF₄) | >99.9% | [10] |

| Hygroscopic Nature | Highly hygroscopic | [10] |

Experimental Protocols

4.1 Synthesis of this compound ((NH₄)₂BeF₄)

This protocol describes the synthesis of (NH₄)₂BeF₄ from beryllium hydroxide and ammonium bifluoride.

Equation: Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O

Materials:

-

Beryllium hydroxide (Be(OH)₂)

-

Ammonium bifluoride ((NH₄)HF₂)

-

Deionized water

-

Polytetrafluoroethylene (PTFE) or other suitable acid-resistant beakers

-

Heating plate with magnetic stirring

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium bifluoride in deionized water in a PTFE beaker with gentle heating and stirring.

-

Slowly add beryllium hydroxide powder to the ammonium bifluoride solution. The reaction is exothermic.

-

Continue stirring until all the beryllium hydroxide has dissolved.

-

Concentrate the resulting solution by heating to induce crystallization of this compound.

-

Cool the solution to room temperature to allow for complete crystallization.

-

Separate the (NH₄)₂BeF₄ crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified crystals in a vacuum oven at a temperature below 100 °C to prevent premature decomposition.

4.2 Synthesis of Beryllium Fluoride (BeF₂) Glass

This protocol details the thermal decomposition of (NH₄)₂BeF₄ to produce high-purity BeF₂ glass.[7][12]

Equation: (NH₄)₂BeF₄(s) → BeF₂(s) + 2NH₃(g) + 2HF(g)

Materials:

-

High-purity this compound ((NH₄)₂BeF₄) crystals

-

Graphite or platinum crucible

-

Tube furnace with programmable temperature control and gas flow capabilities

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Vacuum pump

Procedure:

-

Place the dried (NH₄)₂BeF₄ crystals in a graphite or platinum crucible.

-

Position the crucible in the center of the tube furnace.

-

Purge the furnace tube with a dry, inert gas (e.g., Argon) for at least 30 minutes to remove air and moisture. A vacuum can also be applied initially to ensure a clean atmosphere.

-

Begin heating the furnace according to the following temperature program under a continuous inert gas flow:

-

Ramp to 200 °C at a rate of 5 °C/min and hold for 1-2 hours to initiate decomposition.

-

Ramp to 400 °C at a rate of 2-5 °C/min and hold for 2-4 hours to ensure complete decomposition to BeF₂.

-

Ramp to a temperature above the melting point of BeF₂ (~800-900 °C) to form a molten glass.[12]

-

-

Hold the temperature above the melting point for a sufficient time to ensure a homogenous, bubble-free melt.

-

Slowly cool the molten BeF₂ to room temperature. The cooling rate should be controlled to prevent crystallization and reduce internal stresses in the glass. An annealing step just above the glass transition temperature may be required for larger samples.

-

Once at room temperature, the resulting BeF₂ glass should be stored in a desiccator due to its hygroscopic nature.[10]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of BeF₂ glass.

Caption: BeF₂ as a phosphate mimic for structural biology.

Safety Precautions

WARNING: Beryllium and its compounds are highly toxic and are classified as human carcinogens. All handling of beryllium-containing materials must be performed with extreme caution in a designated and controlled environment.

-

Inhalation Hazard: The primary route of exposure is through inhalation of airborne beryllium particles. All procedures that may generate dust or fumes must be conducted in a certified fume hood or glove box with appropriate exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A respirator with a P100 filter should be worn when handling beryllium powders.

-

Gloves: Nitrile or other chemical-resistant gloves are mandatory.

-

Lab Coat: A dedicated lab coat should be used and laundered separately.

-

Eye Protection: Safety glasses or goggles are required at all times.

-

-

Decontamination: All surfaces and equipment must be decontaminated after use. Wet cleaning methods are preferred to minimize dust generation.

-

Waste Disposal: All beryllium-contaminated waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.

-

Training: All personnel working with beryllium compounds must receive specific training on the hazards and safe handling procedures.

References

- 1. scbt.com [scbt.com]

- 2. Beryllium Fluoride | BeF2 | CID 24589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beryllofluoride Binding Mimics Phosphorylation of Aspartate in Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. embopress.org [embopress.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Ammonium tetrafluoroberyllate - American Chemical Society [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Beryllium fluoride - Wikipedia [en.wikipedia.org]

- 10. Note on Low Refraction and Dispersion of Beryllium Fluoride Glass [opg.optica.org]

- 11. Beryllium fluoride | 7787-49-7 [chemicalbook.com]

- 12. scienceandtechnology.quora.com [scienceandtechnology.quora.com]

Application Notes and Protocols for the Thermal Decomposition of Ammonium Fluoroberyllate ((NH4)2BeF4)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ammonium fluoroberyllate, (NH4)2BeF4, serves as a crucial precursor in the production of high-purity beryllium fluoride (BeF2). Beryllium fluoride is a key component in the manufacturing of beryllium metal and its alloys, which are utilized in various high-technology sectors, including nuclear reactors and aerospace applications[1][2]. The thermal decomposition of (NH4)2BeF4 is the primary method to produce BeF2[3]. This process involves heating the ammonium fluoroberyllate salt, which causes it to break down into volatile ammonium fluoride (NH4F) and solid beryllium fluoride[4][5]. Understanding and controlling the experimental parameters of this decomposition are critical for obtaining BeF2 with the desired purity and morphology.

These application notes provide a detailed protocol for the thermal decomposition of (NH4)2BeF4, including the necessary experimental setup and safety precautions.

Data Presentation

The thermal decomposition of (NH4)2BeF4 is not a single-step event but proceeds through intermediate phases. The precise temperatures can vary based on factors such as heating rate and atmospheric conditions.

| Temperature Range (°C) | Process | Products | Notes |

| 185 - 255 | Initial Decomposition | NH4BeF3 | (NH4)2BeF4 begins to decompose, losing one molecule of NH4F[6]. |

| 255 - 300 | Intermediate Decomposition | BeF2 | NH4BeF3 further decomposes to yield beryllium fluoride[6]. An inflection point is often observed around 275°C in thermogravimetric analysis[6]. |

| > 380 | Formation of Hygroscopic BeF2 | BeF2 | A low-temperature, hygroscopic form of BeF2 is produced[7]. |

| 600 | Formation of Less Hygroscopic BeF2 | BeF2 | Heating to higher temperatures results in a less hygroscopic form of BeF2[7]. |

| 800 - 1100 | High-Temperature Decomposition | BeF2 + 2NH4F | This temperature range is cited for the complete decomposition to produce BeF2 and NH4F[4]. |

| 900 - 950 | Industrial Production of BeF2 | BeF2 | A common temperature range for the industrial production of BeF2 from (NH4)2BeF4[1]. |

Experimental Protocols

Objective: To thermally decompose ammonium fluoroberyllate ((NH4)2BeF4) to produce beryllium fluoride (BeF2).

Materials and Equipment:

-

Ammonium fluoroberyllate ((NH4)2BeF4) powder

-

Tube furnace with programmable temperature controller

-

Quartz or nickel boat

-

Quartz tube

-

Inert gas supply (e.g., Argon or Nitrogen) with flowmeter

-

Gas outlet/scrubber system for trapping toxic NH4F and HF gases

-